Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Catalog No.
S15867675
CAS No.
M.F
C11H18O3
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hex...

Product Name

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

IUPAC Name

methyl 4-methyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C11H18O3/c1-7(2)11(9(12)13-4)10(14-11)6-5-8(10)3/h7-8H,5-6H2,1-4H3

InChI Key

RRCSXZVQQDYIQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C(O2)(C(C)C)C(=O)OC

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. The compound features a spiro linkage between two rings, which contributes to its distinct chemical properties. The molecular formula is C13H22O3, and it contains functional groups such as an ester (carboxylate) and an ether (oxaspiro). This structural arrangement makes it of interest in various fields, including medicinal chemistry and synthetic organic chemistry.

The reactivity of methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can be attributed to its functional groups:

  • Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of water and an acid or base, yielding the corresponding alcohol and carboxylic acid.
  • Transesterification: The compound can react with alcohols to form different esters, which is useful in modifying its properties for specific applications.
  • Nucleophilic Substitution: The spirocyclic structure may facilitate nucleophilic attacks at various positions, leading to diverse derivatives.

  • Antimicrobial Activity: Some spiro compounds exhibit antimicrobial properties, which may extend to this compound.
  • Anti-inflammatory Effects: Certain derivatives have been studied for their anti-inflammatory effects, suggesting potential therapeutic applications.

Further studies are needed to elucidate the specific biological activities of this compound.

Several synthetic routes can be employed to produce methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through acid-catalyzed reactions or using coupling agents.
  • Esterification: The formation of the ester group can be accomplished by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
  • Functional Group Modifications: Existing functional groups can be modified through standard organic reactions, such as alkylation or acylation.

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has potential applications in:

  • Pharmaceuticals: Its unique structure may lead to the development of novel drugs with improved efficacy and safety profiles.
  • Agricultural Chemicals: Compounds with similar structures are often investigated for use as pesticides or herbicides.
  • Material Science: The compound's properties may be utilized in creating new materials or as intermediates in polymer synthesis.

Interaction studies involving methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate focus on its behavior in biological systems and its interactions with other chemical entities:

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.
  • Enzyme Inhibition Assays: Investigating whether the compound inhibits specific enzymes could reveal its utility in drug development.

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate shares structural similarities with several other compounds, which may provide context for its uniqueness:

Compound NameStructure TypeNotable Features
1-Oxaspiro[4.5]decan-2-oneSpirocyclicDifferent ring size; potential applications in fragrance synthesis
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoateEsterContains a cyclobutyl group; studied for biological activity
4-Methylidene-2-phenyloxaneSpirocyclicContains phenolic structure; explored for material applications

These comparisons highlight that while methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate shares common features with other compounds, its specific spirocyclic arrangement and functional groups may confer unique properties that warrant further investigation.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

198.125594432 g/mol

Monoisotopic Mass

198.125594432 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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